5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h4,8H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOJRJGERMVGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620471 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-33-4 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Core Formation
A key step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrazine skeleton. According to patent WO2010125101A1, the process includes:
- Starting from imidazo[1,2-a]pyrazine intermediates.
- Treatment with alpha-amino ketones in solvents like 1-butanol under reflux to form the fused bicyclic system.
- Use of activating agents such as water-soluble carbodiimides and bases like diisopropylethylamine to facilitate amide bond formation when required.
- Palladium-catalyzed coupling reactions (e.g., palladium(II) acetate with triphenylphosphine) in solvents such as 1,4-dioxane or dimethylformamide to introduce substituents or modify the core structure.
Hydrogenation to Achieve Tetrahydro Derivative
The tetrahydro form is obtained by catalytic hydrogenation of the corresponding imidazo[1,2-a]pyrazine derivatives:
- Catalysts: 10% palladium on carbon or platinum(IV) oxide.
- Solvents: Methanol or ethanol.
- Conditions: Atmospheric to moderate pressure (14.7 to 50 psi), temperatures from room temperature up to 50°C.
- This step saturates the 5,6,7,8 positions of the ring system, yielding the tetrahydro derivative.
Introduction or Modification of the Carboxylic Acid Group
The carboxylic acid functionality at the 2-position can be introduced or modified through:
- Hydrolysis of esters or amides under acidic or basic conditions.
- Use of halogenating agents (e.g., brominating agents) to activate positions for substitution.
- Coupling reactions using carbodiimide chemistry to attach carboxyl groups or amide linkages.
Salt Formation for Stability and Solubility
The compound is often isolated or formulated as salts (e.g., dihydrochloride salts) to enhance solubility and stability, particularly for biological applications:
- Reaction with hydrochloric acid or other acids to form acid addition salts.
- Base addition salts formed by reaction with alkaline metal hydroxides or substituted amines.
- These salt formations are conducted in aqueous or organic solvents, often followed by purification steps.
Representative Preparation Scheme (Summary)
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Cyclization | Alpha-amino ketone, carbodiimide, base | 1-Butanol, DMF, DCM | Reflux or room temperature | Formation of imidazo[1,2-a]pyrazine core |
| 2 | Palladium-catalyzed coupling | Pd(OAc)2 + PPh3 or PdCl2(PPh3)2, base | 1,4-Dioxane, DMF, DME | RT to reflux | Introduction of substituents |
| 3 | Catalytic hydrogenation | 10% Pd/C or PtO2 | Methanol or ethanol | 14.7-50 psi, RT to 50°C | Saturation to tetrahydro derivative |
| 4 | Hydrolysis or functional group modification | Acid/base, halogenating agents | Methanol, ethanol, DCM | Variable | Carboxylic acid group introduction |
| 5 | Salt formation | HCl, bases (NaOH, amines) | Water or organic solvents | Ambient to mild heating | Formation of stable salts |
Data Table: Solubility and Stock Solution Preparation
From GLPBio data on 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (a protected derivative), stock solutions are prepared as follows:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 3.74 mL | 18.71 mL | 37.41 mL |
| 5 mM Solution | 0.75 mL | 3.74 mL | 7.48 mL |
| 10 mM Solution | 0.37 mL | 1.87 mL | 3.74 mL |
This data indicates the molecular weight and solubility considerations for preparing precise concentrations for research use.
Research Findings and Notes on Preparation
- The synthetic routes allow for stereochemical control, enabling separation or selective synthesis of stereoisomers, which is critical for biological activity.
- The use of palladium-catalyzed reactions and copper(I) salts enhances the efficiency of coupling steps.
- Hydrogenation conditions can be optimized to avoid over-reduction or degradation.
- Salt formation is a crucial step for pharmaceutical formulation, improving solubility and bioavailability.
- The methods described are adaptable for the synthesis of various derivatives by modifying substituents on the core structure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Pharmaceutical Development
THIPCA is recognized as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow it to interact with specific biological targets effectively.
Case Study: Neurological Drug Development
Research has demonstrated that derivatives of THIPCA exhibit significant activity against neurological conditions such as Alzheimer's disease. For instance, compounds derived from THIPCA have shown promise in modulating neurotransmitter systems, which are critical in neurodegenerative diseases .
Biochemical Research
In biochemical studies, THIPCA is utilized to explore enzyme inhibition and metabolic pathways. It serves as a model compound for understanding the interaction between small molecules and enzymes.
Application Example
A study highlighted the use of THIPCA in investigating the inhibition of specific enzymes involved in metabolic disorders. The findings indicated that modifications to the THIPCA structure could enhance its inhibitory potency against target enzymes, suggesting potential therapeutic applications .
Agricultural Chemistry
THIPCA is being investigated for its potential as a biopesticide. Its eco-friendly profile makes it an attractive alternative to synthetic pesticides.
Research Insights
Field trials have shown that formulations based on THIPCA can effectively control pest populations while minimizing environmental impact. These studies indicate that THIPCA derivatives can disrupt pest metabolic processes without harming beneficial insects .
Material Science
The unique chemical structure of THIPCA lends itself to applications in material science, particularly in developing advanced materials with enhanced stability and performance.
Material Development Example
Research has explored the incorporation of THIPCA into polymer matrices to improve their mechanical properties and thermal stability. The resulting materials exhibited superior performance compared to conventional polymers .
Analytical Chemistry
THIPCA is also employed in analytical chemistry for developing methods to detect and quantify related compounds.
Method Development Case Study
A recent study focused on using THIPCA as a standard reference compound in chromatographic techniques. The results demonstrated its effectiveness in improving the accuracy and reliability of analytical measurements in complex mixtures .
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Derivatives show activity against Alzheimer's disease |
| Biochemical Research | Enzyme inhibition studies | Enhanced inhibitory potency against metabolic enzymes |
| Agricultural Chemistry | Potential biopesticide for eco-friendly pest control | Effective control of pest populations in field trials |
| Material Science | Development of advanced materials | Improved mechanical properties in polymer applications |
| Analytical Chemistry | Standard reference for detection methods | Enhanced accuracy in chromatographic analyses |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
The biological activity of imidazo-pyrazine derivatives is highly dependent on substituents. Key analogues include:
Key Observations :
- Carboxylic Acid vs. Ester : The free carboxylic acid (181.19 g/mol) is crucial for direct target engagement (e.g., Gaq inhibition), while the ethyl ester (195.22 g/mol) serves as a synthetic precursor for hydrazide derivatives with antibacterial activity .
- Ring Modifications : Replacing the pyrazine ring with pyrimidine (as in ) shifts activity toward antibacterial applications, likely due to altered electronic properties and hydrogen-bonding capacity.
- Protecting Groups : Boc-protected derivatives (e.g., 267.28 g/mol) enhance solubility and stability during synthesis .
Antimicrobial Activity
- Hydrazone Derivatives : Condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes yields compounds with 80–92% yields and potent antibacterial activity (e.g., against E. coli and S. aureus) .
- Antifungal Analogues : Pyridine-based derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) exhibit selective antifungal activity, attributed to lipophilic substituents enhancing membrane penetration .
Antimalarial and Anticancer Activity
Physicochemical Properties
| Property | This compound | Ethyl Ester Analogue | 7-Boc Protected Derivative |
|---|---|---|---|
| Molecular Formula | C7H9N3O2 | C9H13N3O2 | C12H17N3O4 |
| Polar Surface Area (Ų) | 56.2 (estimated) | 56.2 | 87.3 |
| LogP (Predicted) | -0.5 | 0.8 | 1.5 |
| Solubility | Moderate in polar solvents | High in organic solvents | Enhanced solubility in DMSO |
Implications :
- The free carboxylic acid’s lower LogP (-0.5) favors aqueous environments, ideal for targeting intracellular proteins.
- Ester and Boc derivatives exhibit higher lipophilicity, improving blood-brain barrier penetration for CNS targets .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (THIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- CAS Number : 885281-30-1
THIPCA has been identified as a potent inhibitor of Heparanase-1 (HPSE1), an enzyme involved in the degradation of heparan sulfate proteoglycans. HPSE1 plays a crucial role in various pathological processes, including cancer metastasis and kidney diseases. Inhibition of this enzyme can potentially lead to therapeutic benefits in conditions characterized by excessive HPSE1 activity.
1. Anticancer Properties
Recent studies have demonstrated that THIPCA exhibits significant anticancer activity by inhibiting HPSE1. This inhibition leads to reduced tumor growth and metastasis in preclinical models. For instance, one study reported that derivatives of THIPCA showed enhanced selectivity and potency against HPSE1 compared to other glucuronidases, suggesting its potential as a targeted cancer therapy .
2. Renoprotective Effects
In the context of kidney diseases, THIPCA's ability to inhibit HPSE1 may offer protective effects against proteinuria and glomerular damage. Increased expression of HPSE1 is linked to nephrotic syndrome; thus, THIPCA's role as an inhibitor could help preserve kidney function by maintaining the integrity of the glomerular basement membrane .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Research has focused on modifying the structure of THIPCA to enhance its biological activity. For example, the introduction of bulky substituents at specific positions has been shown to improve selectivity for HPSE1 while maintaining or enhancing inhibitory potency .
Q & A
Q. What are the standard synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid, and how can purity challenges be addressed?
The compound is typically synthesized via hydrogenation of imidazo[1,2-a]pyrazine precursors. For example, catalytic hydrogenation using platinum(IV) oxide (PtO₂) under 4 bar H₂ in 2-methoxyethanol achieves a 76% yield after purification via column chromatography (CH₂Cl₂/7N NH₃ in MeOH, 95:5) . However, impurities from borane reagents or solvent residues may inflate crude yields, necessitating careful chromatographic separation or alternative solvents to avoid silica-induced degradation .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
Characterization relies on multimodal analysis:
- ¹H NMR : Distinct signals for cyclic protons (e.g., broad singlets at 3.94 ppm for tetrahydroimidazo ring protons) and functional groups (e.g., hydrazone –NH– at 11.26 ppm) .
- Mass spectrometry : (M+H)+ peaks to confirm molecular weight, as seen in ethyl ester derivatives (e.g., m/z 195.10 for C₉H₁₃N₃O₂) .
- IR spectroscopy : Confirmation of carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N–H, ~3300 cm⁻¹) groups .
Q. How stable is this compound under standard laboratory storage conditions?
The core structure is sensitive to oxygen and silica gel, leading to decomposition during purification. Storage under inert atmospheres (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO) is advised. Avoid prolonged exposure to silica during chromatography; alternative methods like recrystallization may improve stability .
Q. What are the primary biological activities associated with this scaffold?
Derivatives exhibit antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) and antifungal properties. Hydrazone derivatives (e.g., 8a–k) show MIC values <10 µg/mL in broth dilution assays, likely due to membrane disruption or enzyme inhibition .
Q. What solvents and reaction conditions are optimal for functionalizing the carboxylic acid group?
Esterification is achieved using ethanol/H₂SO₄ under reflux, followed by hydrazide formation with hydrazine hydrate. Condensation with aldehydes (e.g., 4-trifluoromethylbenzaldehyde) in ethanol at reflux yields hydrazone derivatives with 80–92% efficiency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this scaffold?
Key modifications include:
- Core reduction : Replacing the bicyclic system with monocyclic piperazin-2-one fragments alters binding to targets like kinase inhibitors .
- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) on hydrazone derivatives enhance antibacterial potency by improving lipophilicity and target affinity .
- Ring expansion : Diazepine-fused analogs (m=n=1) show improved pharmacokinetic profiles in preclinical models .
Q. How do synthetic impurities impact pharmacological data interpretation?
Impurities from borane adducts or solvent residues (e.g., 2-methoxyethanol) can artificially inflate yields and alter bioassay results. Purity validation via HPLC (>95%) and tandem mass spectrometry is critical before biological testing .
Q. What strategies improve synthetic scalability for in vivo studies?
- Catalyst optimization : Replace PtO₂ with palladium on carbon (Pd/C) for milder hydrogenation conditions .
- Flow chemistry : Continuous hydrogenation reduces reaction time and improves reproducibility.
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses .
Q. How can mechanistic studies elucidate the compound’s antimicrobial mode of action?
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51) .
- Genetic knockdown : RNA sequencing of treated Candida albicans to identify dysregulated pathways .
- Membrane permeability : Fluorescent probes (e.g., propidium iodide) to assess cell wall damage .
Q. What computational tools are suitable for predicting metabolite profiles or toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
